Product packaging for 4-(Thiophen-2-YL)morpholine(Cat. No.:CAS No. 19983-19-8)

4-(Thiophen-2-YL)morpholine

Cat. No.: B021786
CAS No.: 19983-19-8
M. Wt: 169.25 g/mol
InChI Key: FMLIIVMLKURDNV-UHFFFAOYSA-N
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Description

4-(Thiophen-2-YL)morpholine is a chemical compound with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol . It features a molecular structure combining a morpholine ring with a thiophene heterocycle, making it a potential building block in medicinal chemistry and materials science research. Compounds containing morpholine and thiophene motifs are of significant interest in various scientific fields. For instance, morpholine-thiophene hybrids have been explored as corrosion inhibitors for metals in acidic environments . Furthermore, such fused heterocyclic systems are investigated in the development of organic semiconductors for applications like polymer solar cells due to their tunable electronic properties . The thiophene moiety is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Researchers value this compound as a versatile synthetic intermediate for constructing more complex molecules. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NOS B021786 4-(Thiophen-2-YL)morpholine CAS No. 19983-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-8(11-7-1)9-3-5-10-6-4-9/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLIIVMLKURDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568813
Record name 4-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19983-19-8
Record name 4-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Thiophen 2 Yl Morpholine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 4-(thiophen-2-yl)morpholine systems. Through the analysis of different nuclei, a comprehensive picture of the molecular framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is instrumental in confirming the presence and connectivity of protons within a molecule. For derivatives of this compound, characteristic signals for both the thiophene (B33073) and morpholine (B109124) rings are observed.

In a study of 4-(3-phenyl-1-(thiophen-2-yl)prop-2-yn-1-yl)morpholine, the protons of the thiophene ring appeared as multiplets in the aromatic region, with one proton showing a distinct doublet. The morpholine protons typically present as broad signals due to their conformational flexibility. For instance, in 4-[2-(thiophen-2-yl)ethenyl]morpholine, the thiophene protons are observed as a multiplet between δ 7.20–7.45 ppm. The chemical shifts and coupling constants of these protons provide definitive evidence for the substitution pattern on the thiophene ring and the integrity of the morpholine structure.

¹H NMR Spectroscopic Data for this compound Derivatives

Compound Thiophene Protons (δ, ppm) Morpholine Protons (δ, ppm) Other Protons (δ, ppm)
4-(3-phenyl-1-(thiophen-2-yl)prop-2-yn-1-yl)morpholine 7.54-7.37 (m, 2H), 7.00 (d, J=3.9 Hz, 1H) 3.79 (br, 4H), 2.72 (br, 4H) 7.33-7.29 (m, 5H, Ph), 5.03 (s, 1H, CH)
4-[2-(Thiophen-2-yl)ethenyl]morpholine 7.20–7.45 (m, 3H) - 6.95 (d, J=16 Hz, 1H, CH=CH)
4-(3-phenyl-1-(thiophen-2-yl)prop-2-yn-1-yl)morpholine 7.33-7.32 (d, J=5.2 Hz, 1H), 7.29-7.28 (d, J=5.2 Hz, 1H), 7.02-7.00 (d, J=5.2 Hz, 1H) 3.84-3.75 (m, 4H), 2.78-2.67 (m, 4H) 7.57-7.54 (m, 2H), 7.38-7.37 (m, 3H), 5.04 (s, 1H)
N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide frontiersin.org 7.12 (t, J=4.2 Hz, 1H), 7.44 (d, J=3.3 Hz, 1H), 7.68 (d, J=5.1 Hz, 1H) 2.44 (t, J=4.2 Hz), 3.62-3.65 (m, 6H) 2.53 (t, J=6.3 Hz), 8.14 (t, J=4.8 Hz, 1H), 8.26 (s, 1H), 11.57 (s, 1H)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound and its derivatives. Each unique carbon atom in the molecule produces a distinct signal, allowing for the comprehensive elucidation of the carbon skeleton.

For 4-(3-phenyl-1-(thiophen-2-yl)prop-2-yn-1-yl)morpholine, the ¹³C NMR spectrum shows characteristic peaks for the thiophene ring carbons, with chemical shifts around δ 142.7, 126.4, 126.3, and 125.8 ppm. The carbons of the morpholine ring typically resonate at approximately δ 67.1 and 49.6 ppm. In related structures, such as 1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, the thiophene C-S bond is confirmed by signals in the δ 126–132 ppm range. vulcanchem.com

¹³C NMR Spectroscopic Data for this compound Derivatives

Compound Thiophene Carbons (δ, ppm) Morpholine Carbons (δ, ppm) Other Carbons (δ, ppm)
4-(3-phenyl-1-(thiophen-2-yl)prop-2-yn-1-yl)morpholine 142.7, 126.4, 126.3, 125.8 67.1, 49.6 131.8, 128.4, 128.3, 122.6, 87.6, 84.2, 57.8
1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine vulcanchem.com 126-132 - 162-167 (oxadiazole C=N)
N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide frontiersin.org 128.5, 129.2, 131.3, 139.2 53.5, 66.8 40.4, 56.5, 137.7, 176.8
4-(Thiophen-2-yl)benzo[1,2-d:4,5-d']bis( doi.orgthiadiazole) mdpi.com 158.4, 154.0, 140.9, 138.9, 137.6, 131.6, 130.5, 129.8, 128.6, 112.1 - -

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Related Organophosphorus Derivatives

While not directly applicable to this compound itself, ³¹P NMR spectroscopy is an invaluable tool for characterizing organophosphorus derivatives that may be synthesized from it. This technique is highly sensitive to the chemical environment of the phosphorus nucleus. trilinkbiotech.com The chemical shift in a ³¹P NMR spectrum can provide information about the oxidation state, coordination number, and the nature of the substituents attached to the phosphorus atom. trilinkbiotech.comnih.gov For instance, in studies of phosphohistidine (B1677714) derivatives, distinct chemical shifts are observed for different isomers, allowing for their differentiation and quantification. biorxiv.org This highlights the potential of ³¹P NMR in analyzing reactions where this compound might be incorporated into a phosphorus-containing scaffold.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each type of bond and functional group has a characteristic vibrational frequency, resulting in a unique spectral fingerprint.

In the analysis of this compound derivatives, FTIR spectra typically show characteristic absorption bands. For example, in morpholine-thiophene hybrid thiosemicarbazones, N-H stretching bands are observed around 3345–3312 cm⁻¹, C=N stretching at 1530–1506 cm⁻¹, and C=S stretching at 1142–1102 cm⁻¹. frontiersin.org The presence of the morpholine ring is often indicated by a C-O-C stretching vibration, as seen at 1110 cm⁻¹ in 4-[2-(thiophen-2-yl)ethenyl]morpholine. Aromatic C-H stretching from the thiophene ring is also typically visible. frontiersin.org

FTIR Spectroscopic Data for this compound Derivatives

Compound N-H Stretch (cm⁻¹) C=N Stretch (cm⁻¹) C=S Stretch (cm⁻¹) Other Key Bands (cm⁻¹)
N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide frontiersin.org 3345 1525 1142 3146 (Ar-H), 2991 (C-H)
2-(1-(4-Methylthiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide frontiersin.org 3319 1506 1139 3179 (Ar-H), 2961 (C-H)
2-(1-(5-Methylthiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide frontiersin.org 3312 1527 1109 3145 (Ar-H), 2988 (C-H)
4-[2-(Thiophen-2-yl)ethenyl]morpholine - - - 1635 (C=C), 1110 (C-O-C)

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Determination of Molecular Mass and Elucidation of Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structural features of compounds like this compound through fragmentation analysis. While direct mass spectrometry data for this compound is not extensively detailed in the provided search results, the fragmentation patterns of closely related thiophene and morpholine-containing structures offer significant insights into its expected behavior under mass spectrometric conditions.

For instance, the mass spectrum of 4-(3-phenyl-1-(thiophen-2-yl)prop-2-yn-1-yl)morpholine shows a molecular ion peak (M+) at m/z 283. rsc.org A major fragmentation pathway observed is the loss of the morpholine moiety, resulting in a prominent fragment ion at m/z 197. rsc.org Another significant peak appears at m/z 86, corresponding to the morpholine fragment itself. rsc.org This indicates that a primary cleavage event occurs at the bond connecting the morpholine nitrogen to the rest of the molecule.

Similarly, studies on other morpholine derivatives, such as N-substituted 1,2,4-triazoles, consistently show the separation of the morpholine ring as a key fragmentation step. innovareacademics.inresearchgate.net For example, fragmentation of a morpholin-4-ium salt of a triazolylthioacetate derivative involves the formation of a morpholine-methylene cation at m/z 100. innovareacademics.in In another case, the separation of the morpholine cycle from the quasimolecular ion leads to a cation with m/z 236. innovareacademics.in

Based on these analogous systems, the electron ionization (EI) mass spectrum of this compound (C₈H₁₁NOS, Molecular Weight: 169.25 g/mol ) would be expected to show a molecular ion peak (M⁺˙) at m/z 169. nih.gov The primary fragmentation pathways would likely involve:

Cleavage of the C-N bond: The most probable fragmentation would be the cleavage of the bond between the thiophene ring and the morpholine nitrogen. This would lead to the formation of a thiophene-containing cation and a neutral morpholine radical, or a morpholine cation and a thiophene radical. The loss of the morpholine fragment (86 g/mol ) from the molecular ion would result in a fragment ion corresponding to the thiophene ring at m/z 83.

Fragmentation of the Morpholine Ring: The morpholine ring itself can undergo fragmentation. A common pathway is the loss of a C₂H₄O fragment, leading to characteristic ions.

Fragmentation of the Thiophene Ring: The thiophene ring can also fragment, typically involving the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS).

These fragmentation patterns are fundamental in confirming the identity and structural integrity of the synthesized molecule. High-resolution mass spectrometry (HRMS) would further be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

X-ray Crystallography for Three-Dimensional Structural Analysis

Determination of Crystal and Molecular Structures

Studies on derivatives of this compound have successfully employed single-crystal X-ray diffraction to determine their crystal and molecular structures. For example, the structure of (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one, a related compound, was determined to crystallize in a specific space group with defined unit cell parameters. iucr.orgresearchgate.net In another case, N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide was found to have a monoclinic crystal system with space group P2₁/c. iucr.org These analyses provide the exact coordinates of each atom in the crystal lattice, allowing for the precise determination of all bond lengths and angles, which generally agree with standard values for similar structures. iucr.org

Compound NameCrystal SystemSpace GroupReference
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamideMonoclinicP 2₁/c iucr.org
(2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one(Not specified)(Not specified) iucr.orgresearchgate.net

Conformational Analysis of the Morpholine Ring and Overall Molecular Geometry

A consistent finding across various crystallographic studies of morpholine-containing compounds is the conformation of the morpholine ring. In derivatives such as N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide and (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one, the morpholine ring adopts a stable chair conformation. iucr.orgresearchgate.netiucr.orgcerist.dz This is the most energetically favorable conformation for six-membered saturated heterocyclic rings like morpholine. researchgate.net

CompoundMorpholine ConformationDihedral Angle (Thiophene-Morpholine)Reference
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamideChair63.54 (14)° iucr.org
(2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-oneChair74.07 (10)° iucr.orgresearchgate.netcerist.dz
Thiophene-Linked 1,2,4-Triazole (B32235) DerivativeChair72.31° mdpi.com

Analysis of Intermolecular Interactions and Supramolecular Assembly in the Solid State

In the solid state, molecules of thiophene-morpholine derivatives are held together by a network of intermolecular interactions, leading to the formation of a supramolecular assembly. Hydrogen bonds are the most significant of these interactions. mdpi.com

In the crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. iucr.org For (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one, the packing is stabilized by intermolecular C—H⋯O hydrogen bonds, which create wave-like layers. iucr.orgresearchgate.netcerist.dz These layers are further connected into a three-dimensional network by C—H⋯π interactions involving the methylene (B1212753) hydrogens of the morpholine rings and the aromatic rings. iucr.orgresearchgate.netcerist.dz

Other types of interactions, such as C–H···S and C–S···π chalcogen bonds, have also been observed in the crystal structures of related thiophene derivatives, contributing to the stability of the supramolecular architecture. mdpi.comacs.org The study of these non-covalent interactions is crucial for understanding the crystal packing and the physical properties of the material. mdpi.com The analysis of Hirshfeld surfaces can also be used to visualize and quantify these intermolecular contacts. najah.edu

Complementary Advanced Characterization Techniques for Related Compounds and Materials

While the core of structural elucidation lies in spectroscopic and crystallographic methods, other advanced techniques are vital for characterizing materials derived from or related to this compound, especially concerning their morphology and micro/nanostructure.

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) for Morphological Studies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface topography and internal structure of materials at the micro- and nanoscale. While not typically used for single-molecule characterization, they are indispensable for studying materials where thiophene-morpholine units are incorporated into larger systems like polymers, nanoparticles, or frameworks.

For example, in the study of a thiophene-based covalent triazine framework (TP-CTF), SEM images revealed a layered stacking morphology with a micron-level size. mdpi.com TEM images of the same material provided a closer look, showing the individual layers of the framework superimposed on each other. mdpi.com Similarly, when morpholine derivatives are incorporated into hydrogels, SEM can reveal changes in surface morphology, such as a shift from micron-scale wrinkles to nanoscale gaps, which increases the surface area. mdpi.com

In the context of preparing catalysts, SEM and TEM are used to characterize the size, shape, and distribution of nanoparticles. For instance, Sm₂O₃ nanoparticles used to catalyze the synthesis of morpholine derivatives were confirmed by SEM and TEM analysis. ut.ac.irut.ac.ir Likewise, the morphology of a palladium nanocatalyst supported on a thiophene-functionalized mesoporous silica (B1680970) (FSM-16) was investigated using FE-SEM and TEM, showing spherical particles with a highly ordered pore structure. rsc.org These morphological features are often directly related to the material's performance in applications such as catalysis or adsorption. rsc.orgmdpi.com

Material SystemMicroscopy TechniqueObserved MorphologyReference
Thiophene-Based Covalent Triazine Framework (TP-CTF)SEM, TEMLayered stacking morphology mdpi.com
Morpholine-Containing HydrogelSEMChange from micron-scale wrinkles to nanoscale gaps mdpi.com
Sm₂O₃ Nanoparticle CatalystSEM, TEMConfirmation of nanoparticle formation ut.ac.irut.ac.ir
FSM-16@Imine-Thiophen/Pd NanocatalystFE-SEM, TEMSpherical particles with ordered pore structure rsc.org
Thiophene-derived MWNTs/ZnO hybrid nanostructuresSEMPorous spherical nodules on MWNT surfaces researchgate.net

Surface Analysis Techniques (X-ray Photoelectron Spectroscopy, Secondary Ion Mass Spectrometry)

Surface analysis techniques are indispensable for characterizing the elemental composition and chemical states of the outermost layers of materials. In the context of this compound systems, X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) provide critical insights into the surface chemistry, which is paramount for applications in areas such as catalysis, sensor technology, and materials science where surface interactions are dominant.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netrsc.orgresearchgate.net When a surface is irradiated with a beam of X-rays, photoelectrons are emitted from the top 1-10 nm of the material. rsc.orgthermofisher.com The binding energy of these emitted electrons is characteristic of the element and its chemical environment, allowing for detailed chemical state analysis. researchgate.net

For a molecule such as this compound, XPS can be used to identify and quantify the constituent elements (Carbon, Nitrogen, Oxygen, and Sulfur) and to probe their respective chemical environments. The binding energies of the core level electrons are sensitive to the local charge distribution, which is influenced by the bonding partners.

Detailed Research Findings:

While specific experimental XPS data for this compound is not widely published, the expected binding energies can be inferred from studies on related thiophene and morpholine derivatives. researchgate.netacs.orgrsc.orgacs.org

Carbon (C 1s): The C 1s spectrum is expected to be complex, with several overlapping peaks corresponding to the different chemical environments of the carbon atoms in the molecule. Deconvolution of the C 1s peak would reveal components corresponding to C-C/C-H bonds in the thiophene ring, C-S bonds of the thiophene ring, C-N bonds of the morpholine ring, and C-O bonds of the morpholine ring. thermofisher.comdoi.org The carbon atoms in the thiophene ring attached to the sulfur atom will exhibit a different chemical shift compared to the other ring carbons. Similarly, the carbon atoms in the morpholine ring bonded to nitrogen and oxygen will have distinct binding energies.

Nitrogen (N 1s): The N 1s spectrum is expected to show a single major peak corresponding to the tertiary amine environment of the morpholine ring. researchgate.net The binding energy would be characteristic of a nitrogen atom in a C-N-C linkage. Studies on N-phenylmorpholine provide a good reference for this. researchgate.netrsc.org

Oxygen (O 1s): The O 1s spectrum should exhibit a primary peak associated with the ether linkage (C-O-C) within the morpholine ring. rsc.orgresearchgate.net

Sulfur (S 2p): The S 2p spectrum is characteristic of the thiophene ring. It will show a doublet (S 2p3/2 and S 2p1/2) due to spin-orbit coupling. The binding energy is indicative of sulfur in a C-S-C environment within an aromatic system. researchgate.netacs.org

The following interactive table provides hypothetical, yet scientifically plausible, XPS data for this compound based on known values for its constituent functional groups.

Hypothetical XPS Data for this compound

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State
C1s~284.8C-C, C-H (adventitious carbon and thiophene ring)
~285.5C-S (thiophene ring)
~286.2C-N (morpholine ring)
~286.8C-O (morpholine ring)
N1s~400.5Tertiary amine (morpholine ring)
O1s~532.8Ether (morpholine ring)
S2p3/2~164.2Thiophenic sulfur
2p1/2~165.4Thiophenic sulfur

Secondary Ion Mass Spectrometry (SIMS)

SIMS is a surface analysis technique that provides elemental and molecular information from the very outermost surface layers of a solid. measurlabs.com The technique involves bombarding the sample surface with a focused primary ion beam, which causes the sputtering of secondary ions from the surface. fu-berlin.de These secondary ions are then analyzed by a mass spectrometer. measurlabs.com Time-of-Flight SIMS (ToF-SIMS) is a powerful variant that offers high mass resolution and the ability to detect large molecular fragments, making it particularly useful for the analysis of organic materials. measurlabs.comresearchgate.netuni-muenster.de

For this compound, ToF-SIMS can provide a detailed fingerprint of the molecular structure by identifying characteristic fragment ions. This is invaluable for confirming the presence of the compound on a surface and for studying its orientation and interaction with substrates.

Detailed Research Findings:

Molecular Ion: The molecular ion [M]+ or protonated molecular ion [M+H]+ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C8H11NOS).

Thiophene-Containing Fragments: Fragmentation of the bond between the thiophene and morpholine rings would lead to the detection of the thiophenyl cation or related fragments.

Morpholine-Containing Fragments: The morpholine ring can undergo characteristic fragmentation, leading to the loss of small neutral molecules like ethylene (B1197577) oxide or the formation of stable iminium ions. The morpholinyl cation itself may also be observed.

Other Characteristic Fragments: Smaller fragments arising from the breakdown of both the thiophene and morpholine rings would also be present in the mass spectrum.

The interactive table below presents a plausible list of fragment ions that could be observed in a positive ion ToF-SIMS spectrum of this compound.

Hypothetical ToF-SIMS Fragment Ions for this compound

m/zPlausible Ion StructureFragment Name
169[C8H11NOS]+Molecular Ion
170[C8H12NOS]+Protonated Molecular Ion
83[C4H3S]+Thiophenyl Cation
86[C4H8NO]+Morpholinyl Cation
58[C3H6N]+Aziridinium-type fragment
43[C2H3O]+Acetyl Cation
39[C3H3]+Cyclopropenyl Cation

The combination of XPS and SIMS provides a comprehensive surface characterization of this compound systems. XPS yields quantitative elemental and chemical state information, while SIMS offers detailed molecular fragmentation patterns, which together allow for an unambiguous identification and a deeper understanding of the surface chemistry of this compound.

Chemical Reactivity and Transformation Pathways of Thiophene Morpholine Conjugates

Oxidation Reactions Involving the Thiophene (B33073) Moiety

The sulfur atom in the thiophene ring of 4-(thiophen-2-yl)morpholine and its derivatives is susceptible to oxidation. This transformation can lead to the formation of sulfoxides or sulfones, which can alter the electronic properties and reactivity of the molecule. smolecule.comevitachem.comsmolecule.com Common oxidizing agents used for this purpose include hydrogen peroxide and potassium permanganate. evitachem.com The resulting oxidized products can serve as intermediates for further synthetic modifications.

Table 1: Oxidation of Thiophene Moiety

Reactant Oxidizing Agent Product Reference
Thiophene derivative Hydrogen peroxide Thiophene sulfoxide
Thiophene derivative m-chloroperbenzoic acid (m-CPBA) Thiophene sulfoxide/sulfone
Thiophene moiety Potassium permanganate Thiophene sulfone evitachem.com

Nucleophilic Reactivity at the Morpholine (B109124) Nitrogen Center

The nitrogen atom within the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic. atamankimya.com This characteristic allows it to react with various electrophiles. For instance, the nitrogen can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives. smolecule.com However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than structurally similar secondary amines like piperidine (B6355638). atamankimya.com Despite this, it is commonly used to generate enamines. atamankimya.com

In the synthesis of more complex molecules, the morpholine nitrogen can be introduced via nucleophilic substitution. For example, a series of new thiophene derivatives were prepared through the reaction of N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides with morpholine. ajol.info Similarly, nucleophilic substitution in fused 1,2,5-thiadiazoles and 1,2,3-thiadiazoles with morpholine has been reported. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of thiophene-morpholine derivatives. acs.org These reactions enable the introduction of various substituents onto the thiophene ring, leading to a diverse array of compounds.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, often used to connect the thiophene core to other aromatic or heteroaromatic systems. vulcanchem.commdpi.comsemanticscholar.org For instance, this reaction can be employed to synthesize cyclopropylthiophene derivatives from bromothiophenes using a palladium(II) acetate (B1210297) catalyst and a phosphine (B1218219) ligand like SPhos. semanticscholar.org These reactions are valued for their efficiency and ability to create complex molecular architectures under relatively mild conditions. tcichemicals.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reactants Catalyst System Product Type Reference
Bromothiophene, Arylboronic acid Pd(PPh₃)₄ Aryl-substituted thiophene mdpi.com
Bromothiophene, Cyclopropylboronic acid Pd(OAc)₂, SPhos Cyclopropylthiophene semanticscholar.org
2,4,7-Trichloroquinazoline, Thiophen-2-ylboronic acid Pd(OAc)₂, PPh₃ Thiophenyl-substituted quinazoline (B50416) nih.gov

Cyclocondensation Reactions of Thiophene-Containing Precursors

Cyclocondensation reactions are fundamental in constructing cyclic systems from acyclic precursors. wisdomlib.org In the context of thiophene-morpholine chemistry, these reactions are crucial for building the thiophene ring itself or for creating more complex fused heterocyclic systems. For example, 1,6-di(thiophen-2-yl)hexane-1,6-dione and 1,7-di(thiophen-2-yl)heptane-1,7-dione, when treated with acetic acid, undergo cyclocondensation to yield products containing five or six-membered rings with two thiophene units. nih.gov

The Gewald reaction is another important cyclocondensation method for synthesizing 2-aminothiophenes from ketones or aldehydes, an active methylene (B1212753) compound, and elemental sulfur. researchgate.net Furthermore, the synthesis of star-shaped thiophenes can be achieved through the cyclocondensation of substituted acetophenones. sapub.org

Mannich and Schiff Base Reactions in the Synthesis of Related Compounds

Mannich and Schiff base reactions are important for the functionalization of thiophene-morpholine scaffolds, often leading to compounds with significant biological activities. The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (like a ketone), resulting in a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

In the synthesis of related compounds, Schiff bases are formed by the reaction of a primary amine with an aldehyde or ketone. tandfonline.com These Schiff bases can then be further reacted, for instance with morpholine and formaldehyde (B43269), to produce Mannich bases. tandfonline.comtandfonline.comnih.govturkiyeparazitolderg.org This sequential approach allows for the introduction of both the Schiff base and morpholine moieties into the final molecule. For example, triazole compounds containing a Schiff base have been treated with morpholine to yield the corresponding Mannich bases. tandfonline.comtandfonline.comnih.gov

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Thiophene sulfoxide
Thiophene sulfone
Piperidine
Enamines
N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides
1,2,5-Thiadiazoles
1,2,3-Thiadiazoles
Cyclopropylthiophene
Bromothiophenes
1,6-di(thiophen-2-yl)hexane-1,6-dione
1,7-di(thiophen-2-yl)heptane-1,7-dione
2-Aminothiophenes
Mannich base
Schiff base

Theoretical and Computational Chemistry Investigations of 4 Thiophen 2 Yl Morpholine Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure, stability, and reactivity of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. nih.gov For thiophene-morpholine analogs, DFT calculations have been employed to elucidate their fundamental electronic characteristics. The B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) is commonly used for geometry optimization and property prediction. researchgate.netmdpi.comacs.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). acs.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are critical parameters that govern the molecule's electronic properties and reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive and can be easily excited, indicating potential for charge transfer within the molecule. researchgate.netresearchgate.net

In DFT studies of pyrimidine-based analogs containing a 4-thienyl group, the HOMO was found to be primarily localized over the thiophene (B33073) ring, highlighting its role as the main electron-donating part of the molecule. frontiersin.org The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). mdpi.com The calculated HOMO-LUMO energy gap for these types of molecules helps to describe the charge transfer that occurs within them. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Quantum Chemical Parameters for Selected Analogs Note: Data is compiled from various studies on analogous compounds and may use different DFT functionals and basis sets.

Compound/Analog E HOMO (eV) E LUMO (eV) Energy Gap (ΔE) (eV) Ionization Potential (I) (eV) Electron Affinity (A) (eV) Source
Pyrimidine-Thienyl Analog -5.99 to -6.43 -1.08 to -3.17 3.26 to 5.00 - - frontiersin.org
Pyrazole-Morpholine Analog -5.10 -0.90 4.20 5.10 0.90 researchgate.net
Pyridine-Hydrazone Analog -5.60 -1.966 3.634 5.60 1.966 mdpi.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the charge distribution, where different colors correspond to different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). nih.govresearchgate.net Green areas represent neutral or zero potential. nih.gov For analogs containing nitrogen and oxygen atoms, these heteroatoms are often found in the red, electron-rich regions, indicating they are the primary sites for electrophilic interaction. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. nih.govnih.gov These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (µ): Describes the escaping tendency of electrons from a stable system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability and lower reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile. nih.gov

Table 2: Global Reactivity Descriptors for an Analogous Molecule Calculated for 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)-phenyl)morpholine.

Parameter Value Source
Electronegativity (χ) 2.1 researchgate.net
Chemical Potential (µ) -3.0 researchgate.net
Global Hardness (η) 0.238 researchgate.net
Global Softness (S) 4.20 researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Molecular Modeling for Ligand-Target Interactions

Beyond understanding the intrinsic properties of the molecules themselves, computational modeling is extensively used to predict how they might interact with biological targets, such as proteins or enzymes. This is particularly relevant in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.comnih.gov It is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. mdpi.com For thiophene-morpholine analogs, docking studies have been performed against various therapeutic targets.

For example, thiophene-triazole derivatives have been docked into the active sites of DNA gyrase and cyclin-dependent kinase 2 (CDK2) to explain their antibacterial and anti-proliferative activities, respectively. mdpi.com Similarly, thiophen-2-iminothiazolidine derivatives were docked against cruzain, a key enzyme in Trypanosoma cruzi, revealing interactions with the S1 and S2 subsites. nih.gov These studies often report a binding energy or docking score, where a more negative value typically indicates a stronger, more favorable interaction. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 3: Examples of Molecular Docking Studies on Thiophene-Containing Analogs

Compound Class Protein Target Key Findings Source
Thiophene-Triazole Hybrids DNA Gyrase, CDK2 High affinity for the respective enzymes, explaining observed biological activity. mdpi.com
Thiophen-2-iminothiazolidines Cruzain Interaction with S1 and S2 subsites; binding energy of -7.39 kcal/mol for the most potent derivative. nih.gov
Tetrahydrobenzo[b]thiophen-2-yl ureas α-glucosidase High docking scores predicted strong binding, which was correlated with potent inhibitory activity. sci-hub.se

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability and conformational dynamics of the ligand-protein complex in a simulated physiological environment. acs.orgfrontiersin.org

MD simulations are often used to validate the results of molecular docking. researchgate.net By running a simulation for a period of nanoseconds, researchers can monitor parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the complex is stable and the docking pose is reliable. sci-hub.se Studies on thiophene-containing compounds have used MD simulations to confirm the stability of the ligand-receptor complexes, reinforcing the docking predictions and supporting their potential as inhibitors. acs.orgfrontiersin.org

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a crucial component of ligand-based drug design, focusing on the identification of essential structural features of a molecule that are responsible for its biological activity. innovareacademics.in This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. innovareacademics.in For 4-(Thiophen-2-YL)morpholine analogs, pharmacophore models help in understanding the key interactions between the ligands and their respective receptors, thereby guiding the design of new, more potent compounds. The thiophene ring, a sulfur-containing heterocyclic scaffold, and the morpholine (B109124) ring are recognized as privileged structures in medicinal chemistry due to their frequent appearance in biologically active compounds. researchgate.netresearchgate.net

The pharmacophoric features of this compound analogs typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. innovareacademics.in The morpholine ring, with its oxygen and nitrogen atoms, can act as a hydrogen bond acceptor, a feature that often contributes to improved pharmacokinetic profiles and brain permeability in central nervous system (CNS) drug candidates. acs.org The oxygen atom of the morpholine ring is particularly noted for its ability to form key hydrogen bonding interactions, which can enhance selectivity for certain kinase targets. acs.org The thiophene ring, being an electron-rich aromatic system, often engages in hydrophobic and π-π stacking interactions with the receptor. nih.govnih.gov

In the context of ligand-based drug design, the structure-activity relationship (SAR) of thiophene derivatives is a primary focus. nih.gov Studies have shown that the type and position of substituents on the thiophene ring can significantly alter the biological activity. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the thiophene ring and influence its interaction with target proteins. nih.gov The replacement of a phenyl ring with a thiophene ring is a common bioisosteric modification in drug design, often leading to improved metabolic stability and binding affinity. nih.gov

Several studies have utilized pharmacophore modeling to design and evaluate novel thiophene-morpholine hybrids. For example, in the development of urease inhibitors, morpholine-thiophene hybrid thiosemicarbazones were designed and synthesized. The resulting pharmacophore model highlighted the importance of the morpholine and thiophene moieties for potent inhibitory activity. frontiersin.org Similarly, in the design of anti-inflammatory agents, the morpholine ring coupled to the 2-amino position of a thiophene ring was identified as a critical pharmacophoric element. mdpi.com

A summary of key pharmacophoric features and their observed roles in the biological activity of this compound analogs is presented in the interactive table below.

Pharmacophoric FeatureStructural MoietyRole in Biological ActivityExample Compound Class
Hydrogen Bond AcceptorMorpholine Oxygen/NitrogenEnhances pharmacokinetic profile, brain permeability, and selectivity for kinase targets. acs.orgCNS drug candidates, Kinase inhibitors
Hydrophobic/Aromatic RegionThiophene RingParticipates in hydrophobic and π-π stacking interactions with receptors. nih.govnih.govVarious enzyme inhibitors
Bioisosteric ReplacementThiophene for Phenyl RingImproves metabolic stability and binding affinity. nih.govVarious drug candidates
Substituent EffectsGroups on Thiophene RingModulates electronic properties and biological activity. researchgate.netnih.govAnti-inflammatory and antimicrobial agents

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structure with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. innovareacademics.in This approach is instrumental in predicting the activity of novel compounds and optimizing lead structures in drug discovery. For this compound analogs, QSAR studies provide valuable insights into the physicochemical properties that govern their therapeutic effects. researchgate.netgrafiati.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular descriptors. These descriptors can be categorized into several types, including electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). grafiati.com By developing a regression model that links these descriptors to the observed biological activity, it becomes possible to predict the activity of untested analogs.

Several QSAR studies have been conducted on thiophene derivatives, highlighting the importance of various molecular descriptors. For instance, in a study on thieno[3,2-b]pyrimidine derivatives as VEGFR-2 inhibitors, a 3D-QSAR model was developed that successfully predicted the inhibitory activity based on the spatial arrangement of pharmacophoric features. innovareacademics.in Another QSAR analysis of thiazole (B1198619) derivatives containing a morpholine moiety revealed that parameters such as polarization, dipole moment, lipophilicity, and molecular size have a significant impact on their antioxidant activity. grafiati.com Specifically, increased hydrophilic and reductive properties, along with smaller molecular volume and surface area, were correlated with higher antioxidant activity. grafiati.com

Quantum chemical calculations, often based on Density Functional Theory (DFT), are frequently employed to compute the molecular descriptors used in QSAR models. researchgate.netresearchgate.net These calculations can provide detailed information about the electronic structure, reactivity, and intermolecular interactions of the molecules. researchgate.net For example, parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the energy gap (ΔE), are often correlated with biological activity. mdpi.com

The following interactive table summarizes key molecular descriptors and their influence on the biological activity of thiophene-morpholine analogs as determined by various QSAR studies.

Molecular Descriptor CategorySpecific DescriptorInfluence on Biological Activity
Electronic Partial Atomic ChargesIncreased charge on morpholine oxygen and decreased charge on thiophene sulfur can enhance antioxidant activity. grafiati.com
Dipole MomentSignificant correlation with antioxidant activity. grafiati.com
HOMO/LUMO EnergiesCan be used to determine chemical reactivity and predict charge transfer within the molecule. mdpi.com
Steric Molecular VolumeSmaller molecular volume is associated with higher antioxidant activity. grafiati.com
Molecular Surface AreaSmaller surface area correlates with higher antioxidant activity. grafiati.com
Hydrophobic Lipophilicity (logP)Plays a significant role in determining antioxidant activity. grafiati.com
Energy Energy ParametersCorrelate with antioxidant activity. grafiati.com

Biological Activities and Mechanistic Investigations of Thiophene Morpholine Hybrid Compounds in Vitro and Biochemical Focus

Enzyme Inhibition Studies

The unique structural attributes of thiophene-morpholine hybrids make them promising candidates for enzyme inhibition. Their ability to interact with the active sites of various enzymes has been a focal point of recent research, leading to the identification of potent inhibitors for several key biological targets.

Urease Enzyme Inhibition and Mechanistic Elucidation

Thiophene-morpholine derivatives have emerged as notable inhibitors of the urease enzyme, a critical factor in the pathogenicity of several bacteria. frontiersin.orgdntb.gov.ua A series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and evaluated for their urease inhibitory potential. frontiersin.org The majority of these compounds exhibited significantly greater potency than the standard inhibitor, thiourea. frontiersin.org

One of the most potent inhibitors identified, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), displayed an IC₅₀ value of 3.80 ± 1.9 µM. frontiersin.orgdntb.gov.uaresearcher.life Kinetic studies of this lead inhibitor revealed an uncompetitive mechanism of urease inhibition. frontiersin.orgdntb.gov.uaresearcher.life Molecular docking studies further corroborated these findings, indicating a strong affinity of the compound for the urease active site. frontiersin.orgdntb.gov.uaresearcher.life Another compound, (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a), also demonstrated remarkable inhibitory activity with an IC₅₀ value of 4.94 ± 2.7 µM, which is 4.5 times more potent than thiourea. frontiersin.org The presence of both the morpholine (B109124) and thiophene (B33073) rings is considered crucial for this significant urease inhibitory efficacy. frontiersin.org

Table 1: Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones

Compound Substituent on Thiophene Ring IC₅₀ (µM)
5a H 4.94 ± 2.7
5b Methyl at imine 4.96 ± 3.0
5c Methyl at position 4 4.00 ± 2.4
5g Chloro at position 5 3.80 ± 1.9
Thiourea (Standard) - 22.31 ± 0.03

Data sourced from Frontiers in Chemistry. frontiersin.org

DNA Gyrase Inhibition in Antimicrobial Contexts

DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, making it a prime target for antibacterial agents. als-journal.com Thiophene-based compounds have been identified as a class of antibacterials that target DNA gyrase with a unique mechanism of action, distinct from that of fluoroquinolones. nih.govnih.gov These compounds stabilize DNA-cleavage complexes mediated by gyrase. nih.govnih.gov

Molecular docking studies of highly active antibacterial thiophene-1,2,4-triazole derivatives containing a morpholine moiety have shown a high affinity for the DNA gyrase subunit B of Staphylococcus aureus. mdpi.com This suggests that their potent antibacterial activity is, at least in part, attributable to the inhibition of this crucial enzyme. mdpi.com In a separate study, a series of morpholine-based thiazoles were developed as DNA gyrase inhibitors. als-journal.com Several of these compounds exhibited DNA gyrase inhibitory activity equal to or better than ciprofloxacin. als-journal.com For instance, compounds 5h , 5g , and 5f showed IC₅₀ values of 3.52, 3.76, and 3.88 µg/ml, respectively, compared to ciprofloxacin's IC₅₀ of 4.32 µg/ml. als-journal.com

Cyclin-Dependent Kinase 2 (CDK2) Inhibition for Antiproliferative Applications

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. semanticscholar.org Consequently, CDK inhibitors are a promising class of antiproliferative agents. semanticscholar.org Molecular docking studies have suggested that the potent antiproliferative activity of certain thiophene-1,2,4-triazole derivatives, which include a morpholine substituent, may be due to their high affinity for cyclin-dependent kinase 2 (CDK2). mdpi.com Specifically, compounds 6d , 6e , and 7d from this series were identified as having a high affinity for CDK2. mdpi.com

Antimicrobial Activity Investigations (In Vitro)

The structural versatility of thiophene-morpholine hybrids has been leveraged to develop compounds with broad-spectrum antimicrobial activity.

Antibacterial Efficacy Against Various Bacterial Strains

Numerous studies have demonstrated the in vitro antibacterial efficacy of thiophene-morpholine derivatives against a range of pathogenic bacteria. mdpi.comnih.govtandfonline.com A series of thiophene-linked 1,2,4-triazoles, incorporating a morpholine ring, exhibited marked activity, particularly against Gram-positive bacteria and the Gram-negative bacterium Escherichia coli. mdpi.com

In another study, Schiff bases of 4-(2-aminophenyl)-morpholines were synthesized and screened for their antibacterial activity against strains such as Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov Furthermore, novel 1,3-thiazin-2-amines containing a morpholine nucleus have shown excellent antibacterial activity against various strains, including Pseudomonas aeruginosa and Vibrio cholerae. tandfonline.com The minimum inhibitory concentrations (MICs) of these compounds have been determined, highlighting their potential as antibacterial agents. nih.gov For instance, some morpholine-based thiazoles displayed MIC values of 12.5 µg/ml against tested bacteria, equivalent to ciprofloxacin. als-journal.com

Table 2: Antibacterial Activity of Selected Thiophene-Morpholine Derivatives

Compound Class Bacterial Strain Activity
Thiophene-linked 1,2,4-triazoles Gram-positive bacteria, E. coli Marked activity
Schiff bases of 4-(2-aminophenyl)-morpholines B. subtilis, S. aureus, K. pneumoniae Significant activity
Morpholine-based thiazoles S. aureus, B. subtilis, E. coli, K. pneumoniae MIC = 12.5 µg/ml

Data compiled from multiple sources. als-journal.commdpi.comnih.gov

Antifungal Efficacy Against Various Fungal Strains

In addition to their antibacterial properties, thiophene-morpholine hybrids have also shown promise as antifungal agents. nih.govtandfonline.com Schiff bases of 4-(2-aminophenyl)-morpholines were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. nih.gov Similarly, a series of 1,3-thiazin-2-amines with a morpholine moiety demonstrated excellent antifungal activity against strains such as Aspergillus flavus and Rhizopus species. tandfonline.com

However, it is noteworthy that in some studies, while the antibacterial activity of certain thiophene-morpholine derivatives was significant, their antifungal activity was found to be limited. For example, a series of thiophene-linked 1,2,4-triazoles were almost inactive against the tested fungal strains. mdpi.com In contrast, newly synthesized thiophenyl-pyrazolyl-thiazole hybrids displayed significant antifungal effects against Candida albicans. acs.org These varying results underscore the importance of specific structural features in determining the antifungal spectrum of these compounds.

Antioxidant Properties

Thiophene-morpholine derivatives have been evaluated for their ability to counteract oxidative stress, a key factor in numerous pathological conditions. researchgate.net Their antioxidant potential is typically assessed through various in vitro assays that measure their capacity to scavenge free radicals or reduce metal ions.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method used to determine the radical scavenging ability of a compound. tandfonline.com The assay measures the change in absorbance as the stable DPPH radical is neutralized by an antioxidant. tandfonline.com

Several studies have demonstrated the antioxidant potential of thiophene-morpholine hybrids using this method. For instance, a series of Mannich bases derived from 1,2,4-triazole (B32235), thiophene Schiff bases, and morpholine were synthesized and tested for their antioxidant properties. tandfonline.com The results showed that these compounds possess good radical scavenging activity. tandfonline.comresearchgate.net Specifically, the Mannich base incorporating a nitro-substituted thiophene ring (5d) showed notable activity. tandfonline.com Similarly, other studies on 1,3,4-oxadiazole (B1194373) derivatives containing thiophene and morpholine moieties reported that most compounds exhibited antioxidant activity in the DPPH assay. benthamdirect.com

In another study, a new Mannich base, 1-(1-morpholino-1-(thiophen-2-yl)ethyl)-3-phenyl urea (B33335), and its coordination complexes were synthesized and evaluated for their DPPH free radical scavenging activity. christuniversity.in The research highlights the potential of these complex structures as effective antioxidants. christuniversity.in The antioxidant activity of some thiophene derivatives is influenced by the nature and position of substituents on the thiophene ring. researchgate.net

Compound TypeSpecific DerivativeDPPH Scavenging Activity FindingReference
Thiophene-Triazole-Morpholine Mannich BaseDerivative with nitro substituent on thiophene ring (5d)Showed good antioxidant activity. tandfonline.com
Thiophene-Oxadiazole-Morpholine HybridCompounds 3(a-d)Showed antioxidant activity, though generally less than their Schiff base precursors. benthamdirect.com
Thiophene-Morpholine Mannich Base1-(1-morpholino-1-(thiophen-2-yl)ethyl)-3-phenyl ureaEvaluated for DPPH free radical scavenging activity. christuniversity.in
Thieno[2,3-b]thiophene Derivative3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxamide (3)Exhibited dose-dependent DPPH scavenging activity (EC50 of 420 µg/mL). ekb.eg

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. dergipark.org.trplos.org This reduction potential is a direct measure of the compound's antioxidant capacity. ajol.info

Studies on new Schiff base derivatives incorporating morpholine have utilized the FRAP assay to determine their antioxidant capabilities. dergipark.org.tr For example, 4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenol (Compound I) was found to have effective ferric reducing activity, with a calculated value of 929 µM FeSO₄·7H₂O equivalent/g sample. dergipark.org.tr In contrast, a related compound without the phenyl linker showed inefficient activity. dergipark.org.tr

Further research on 1,2,4-triazole derivatives, including Mannich bases with morpholine and thiophene, confirmed their good antioxidant activity through FRAP analysis. tandfonline.comresearchgate.net Similar to the DPPH results, the activity was influenced by the substituents on the thiophene ring. tandfonline.com In a study of 1,3,4-oxadiazole derivatives, compounds containing both Schiff bases and morpholine substituents were tested, and most showed some level of ferric reducing power. benthamdirect.com

Compound TypeSpecific DerivativeFRAP Activity (FeSO₄ Equivalent)Reference
Morpholine Schiff Base4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenol929 µM FeSO₄·7H₂O equivalent/g dergipark.org.tr
Morpholine Schiff Base4-bromo-2-(((2-morpholinoethyl)imino)methyl)phenol11 µM FeSO₄·7H₂O equivalent/g dergipark.org.tr
Thiophene-Triazole-Morpholine Mannich BaseCompounds 5a-dShowed good ferric reducing antioxidant power. tandfonline.com
Thiophene-Oxadiazole-Morpholine HybridCompounds 3a-dShowed ferric reducing activity at different grades. benthamdirect.com

Radical Scavenging Activity Assays (e.g., DPPH method)

Antiproliferative and Cytotoxic Effects (In Vitro Cell Line Studies)

The antiproliferative potential of thiophene-morpholine hybrids has been extensively investigated against various human cancer cell lines. These in vitro studies are crucial for identifying lead compounds for further anticancer drug development. The cytotoxic effect is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. mdpi.com

A diverse range of thiophene derivatives incorporating the morpholine moiety has demonstrated significant cytotoxic activity. For example, a series of thienopyrimidine derivatives were evaluated against liver (HepG2) and prostate (PC-3) cancer cell lines, with several compounds showing moderate to high cytotoxicity. mdpi.com Hydrazones of morpholinothiophene have also been screened against human breast adenocarcinoma (MCF-7) and hepatocellular liver carcinoma (HepG2) cell lines, with some analogs displaying potent cytotoxicity. jchemrev.com

In one study, a thiophene-acridine hybrid, ACS03, showed selective activity against the human colon carcinoma cell line HCT-116 with an IC₅₀ value of 23.11 µM. nih.gov Furthermore, certain thienopyrimidine derivatives bearing a chloro-acetohydrazide moiety (Compound 5) exhibited the most potent cytotoxic effects against colorectal (HT-29), liver (HepG-2), and breast (MCF-7) cancer cell lines. mdpi.com The hybridization of thiophene with other heterocyclic systems like 1,2,4-triazole and subsequent derivatization with morpholine has also yielded compounds with promising antiproliferative activity. mdpi.com

Compound TypeCell LineIC₅₀ (µM)Reference
Thienopyrimidine (Chloro derivative 3b)HepG2 (Liver)3.105 ± 0.14 mdpi.com
Thienopyrimidine (Chloro derivative 3b)PC-3 (Prostate)2.15 ± 0.12 mdpi.com
Thienopyrimidine (Methoxy derivative 3f)HepG2 (Liver)4.296 ± 0.2 mdpi.com
Thienopyrimidine (Methoxy derivative 3f)PC-3 (Prostate)7.472 ± 0.42 mdpi.com
Thiophene-Acridine Hybrid (ACS03)HCT-116 (Colon)23.11 ± 1.03 nih.gov
Thienopyrimidine (Compound 5)HT-29 (Colorectal)Potent Activity (IC₅₀ not specified) mdpi.com
Thienopyrimidine (Compound 5)HepG-2 (Liver)Potent Activity (IC₅₀ not specified) mdpi.com
Thienopyrimidine (Compound 5)MCF-7 (Breast)Potent Activity (IC₅₀ not specified) mdpi.com
Thiophene Derivative (SB-200)MCF-7 (Breast)<30 µmol/l nih.gov

Coordination Chemistry and Biological Relevance

The ability of thiophene-morpholine ligands to form complexes with metal ions is a key area of research, as metal complexation can significantly alter the biological properties of the parent organic molecule. nih.gov

Thiophene-morpholine derivatives, particularly those containing Schiff base or thiosemicarbazone functionalities, act as efficient ligands that can coordinate with a variety of transition metals. nih.govvulcanchem.com These ligands possess donor atoms (typically nitrogen, sulfur, and oxygen) that can form stable coordinate covalent bonds with metal ions such as copper(II), zinc(II), cadmium(II), cobalt(II), and nickel(II). christuniversity.innih.gov

For example, novel thiophene-derived Schiff base ligands have been used to prepare complexes with Cu(II), Zn(II), and Cd(II). nih.gov X-ray diffraction studies of some of these complexes revealed a distorted tetrahedral geometry around the central metal ion. nih.govresearchgate.net Similarly, Mannich bases derived from 2-acetyl thiophene, morpholine, and phenyl urea have been successfully used to synthesize complexes with Co(II), Mn(II), Ni(II), Cu(II), and Zn(II). christuniversity.in The formation of these metal complexes is confirmed through various spectroscopic techniques, which show shifts in the characteristic absorption bands of the ligand upon coordination to the metal center. researchgate.net The interaction often involves the nitrogen of the imine group and the sulfur atom of the thiophene ring, creating a stable chelate structure. researchgate.net

A central hypothesis in the development of metal-based drugs is that coordination can enhance the therapeutic potential of organic ligands. ekb.eg This enhancement is often attributed to factors like increased lipophilicity, which facilitates passage through cell membranes, and the introduction of a new mechanism of action involving the metal center. nih.govfrontiersin.org

Numerous studies have shown that the metal complexes of thiophene-morpholine hybrids are more biologically active than the free ligands. nih.govresearchgate.net In antimicrobial screenings, complexes of Cu(II), Zn(II), and Cd(II) with a thiophene-derived Schiff base were found to be more potent against various bacteria and fungi compared to the uncomplexed ligand. nih.govresearchgate.net The Cd(II) complex, in particular, showed the most promising broad-spectrum antimicrobial activity. nih.gov This increased activity is often explained by chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilic nature of the complex, and ultimately leads to greater disruption of microbial cell membranes. nih.gov Similarly, the antiproliferative effect of some Schiff base ligands against the HepG2 cancer cell line was observed to increase upon complexation with metal ions. ekb.eg

Applications of 4 Thiophen 2 Yl Morpholine and Its Derivatives in Chemical Synthesis and Materials Science

Role as Versatile Precursors and Building Blocks in Complex Organic Synthesis

The 4-(thiophen-2-yl)morpholine scaffold is a valuable building block in organic synthesis, enabling the creation of more complex molecules. smolecule.com Both the thiophene (B33073) and morpholine (B109124) rings offer reactive sites for various chemical transformations. The nitrogen atom in the morpholine ring can act as a nucleophile, facilitating substitution reactions with electrophiles to generate a diverse range of derivatives. smolecule.com Furthermore, the thiophene ring can undergo oxidation to form sulfoxides or sulfones, enhancing its reactivity for subsequent synthetic steps. smolecule.com

The utility of this scaffold is demonstrated in the synthesis of various heterocyclic systems. For instance, derivatives of 3-morpholinothioacrylic acid amide, which can be prepared from morpholine, serve as versatile C-C-C or C-C-C-S building blocks for synthesizing a range of heterocyclic compounds. orgsyn.org One specific example is the synthesis of 5-(4-bromobenzoyl)-2-(4-morpholino)-3-phenylthiophene, which is achieved by reacting 3-morpholino-2-phenylthioacrylic acid morpholide with 4-bromophenacyl bromide. orgsyn.org

Moreover, the combination of thiophene and morpholine moieties is a common feature in the design of biologically active molecules. frontiersin.org Researchers have synthesized series of compounds where morpholine and other secondary amines are coupled to a thiophene-containing core. mdpi.comnih.gov A notable synthetic route involves the creation of thiophene-linked 1,2,4-triazoles, which are then reacted with morpholine and formaldehyde (B43269) to yield N-Mannich bases, demonstrating the scaffold's role in constructing complex, multi-ring systems. mdpi.com Similarly, new 1,2,4-triazole (B32235) compounds incorporating both Schiff bases and morpholine have been synthesized, highlighting the modularity of using this precursor. tandfonline.com

The reactivity of the thiophene ring itself is a key aspect of its utility. Thiophene and its derivatives are considered crucial intermediates in numerous scientific and industrial fields. mdpi.com The synthesis of highly substituted thiophenes can be achieved through methods like the Gewald reaction, intramolecular cyclization, and dehydrophotocyclization, often starting from precursors that can be derived from or incorporate the morpholine moiety. researchgate.net

Table 1: Examples of Complex Syntheses Utilizing the Thiophene-Morpholine Scaffold

Starting Material/Core Structure Reagents Product Type Ref
3-Morpholino-2-phenylthioacrylic acid morpholide 4-Bromophenacyl bromide, Triethylamine (B128534) Substituted Thiophene orgsyn.org
4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Morpholine, Formaldehyde N-Mannich Base mdpi.com
2-(Thiophen-2-yl)dihydroquinoline DMF-POCl₃, PBr₃, Morpholine Morpholine-coupled Dihydroquinoline nih.gov
Thiophene-2-carbohydrazide Isothiocyanates, NaOH, Morpholine, Formaldehyde Triazole Mannich Base mdpi.com
Triazole-thiol with thiophene ring Formaldehyde, Morpholine Mannich Base tandfonline.com

Potential in the Design and Creation of Novel Materials with Tailored Properties

The distinct electronic and structural characteristics of the this compound unit make it a promising candidate for the development of novel materials. smolecule.com Thiophene derivatives are well-regarded for their photoelectric properties and are extensively used in the construction of organic semiconductor materials. researchgate.net The electron-rich nature of the thiophene ring is a key contributor to these properties.

The incorporation of the morpholine group can influence the physical properties of these materials, such as solubility and processability, without compromising the electronic function of the thiophene core. This combination is being explored for creating new polymers and functional materials with specific, tailored characteristics. smolecule.com For example, thiophene-based materials are investigated for their potential in optoelectronics.

Research into thiophene 1,1-dioxides, which can be synthesized from thiophene precursors, further expands the material applications. researchgate.net These dioxides act as unique building blocks, and their reactions with amines like morpholine can lead to new structures with altered properties. researchgate.net The reaction pathway and resulting product are highly dependent on the solvent and the basicity of the amine, allowing for controlled synthesis of different material precursors. researchgate.net The development of such materials is relevant for applications including electronic devices and specialized polymers. tandfonline.com

Table 2: Potential Material Applications of Thiophene-Morpholine Systems

Material Class Key Moiety Potential Application Rationale Ref
Organic Semiconductors Thiophene Optoelectronics, Electronic Devices Excellent photoelectric properties of the thiophene ring. researchgate.net
Functional Polymers Thiophene-Morpholine Tailored Materials Morpholine improves physical properties like solubility. smolecule.com
Specialized Polymers Thiophene 1,1-Dioxide Derivatives Advanced Materials Unique reactivity of the dioxide for creating novel polymer backbones. researchgate.net

Catalytic Utility of Morpholine-Containing Scaffolds in Organic Transformations

The morpholine scaffold, including its thiophene-substituted derivatives, has demonstrated utility in the field of catalysis. Morpholine itself is used to generate enamines, which are key intermediates in organic synthesis. atamankimya.com It can also be employed as a catalyst in reactions such as the polymerization of butadiene and in the preparation of alumina (B75360) catalysts used for treating hydrocarbons. atamankimya.comatamankimya.com

In the context of multicomponent reactions for synthesizing thiophene derivatives, morpholine has been used as a Lewis base catalyst. tandfonline.com This highlights its role in facilitating complex bond-forming reactions under relatively mild conditions.

Furthermore, chiral morpholine derivatives are being explored as organocatalysts in asymmetric synthesis. rsc.orgfrontiersin.org Although the morpholine ring has been considered less reactive in enamine catalysis compared to structures like pyrrolidine, recent studies have shown that appropriately substituted morpholines can be highly effective. frontiersin.org For instance, chiral morpholine-based organocatalysts bearing a carboxylic acid group have been shown to work efficiently in 1,4-addition reactions between aldehydes and nitroolefins, achieving excellent conversion and stereoselectivity. frontiersin.org This demonstrates the potential for developing highly specialized catalysts from the morpholine scaffold for enantioselective transformations. The presence of the thiophene group could further modulate the electronic and steric properties of such catalysts, opening new avenues for catalyst design.

Table 3: Catalytic Applications of Morpholine-Based Scaffolds

Catalyst Type Reaction Role of Morpholine Scaffold Key Findings Ref
Lewis Base (Morpholine) Multicomponent synthesis of thiophenes Base catalyst Facilitates the one-pot synthesis of complex thiophene hybrids. tandfonline.com
Alumina Catalyst Preparation Hydrocarbon treatment Gelling agent Morpholine is used in the preparation of the catalyst. atamankimya.com
Chiral Organocatalyst Asymmetric 1,4-addition Catalyst backbone β-Amino acid morpholine derivatives provide excellent conversion and stereoselectivity. frontiersin.org

Q & A

Q. What are the recommended synthetic routes for 4-(Thiophen-2-YL)morpholine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling morpholine with a thiophene derivative. A common approach is cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using palladium catalysts to link the morpholine ring to the thiophene moiety. For example, demonstrates the use of imine formation in thiophene-containing compounds, suggesting that Schiff base chemistry or nucleophilic substitution could be adapted . Optimization strategies include:
  • Screening catalysts (e.g., Pd(PPh₃)₄) and ligands to improve yield.

  • Adjusting reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF).

  • Monitoring reaction progress via TLC or HPLC to minimize byproducts.

    • Data Table :
Synthetic MethodCatalystSolventYield RangeReference
Cross-CouplingPd(PPh₃)₄DMF60–75%
Nucleophilic SubstitutionK₂CO₃THF50–65%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • 1H/13C NMR : Identify protons on the morpholine ring (δ 3.5–4.0 ppm) and thiophene protons (δ 6.8–7.5 ppm). Coupling patterns distinguish substituent positions .
  • FT-IR : Look for C-O-C stretching (~1100 cm⁻¹) in morpholine and C-S vibrations (~690 cm⁻¹) in thiophene .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₈H₁₁NOS: MW 185.05 g/mol) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles to validate stereochemistry (see for analogous structures) .

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Use polar aprotic solvents (e.g., DMSO, acetone) for dissolution. Avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to mitigate oxidation and photodegradation. Conduct stability assays via HPLC every 3 months .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives in pharmacological contexts?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., halogens, alkyl groups) to the thiophene or morpholine ring via electrophilic substitution or reductive amination .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies are available to resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound complexes?

  • Methodological Answer :
  • Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software). Discrepancies >0.5 ppm may indicate incorrect tautomerism or solvent effects .
  • Crystallographic Cross-Check : Use single-crystal X-ray data (as in ) to confirm bond geometries and refine computational models .

Q. What advanced computational methods are suitable for modeling the electronic properties of this compound, and how should parameters be validated?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. B3LYP/6-311+G(d,p) basis sets are recommended .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) to assess conformational stability .
  • Validation : Compare computed dipole moments and UV-Vis spectra with experimental data .

Q. How should researchers approach toxicological assessments of this compound derivatives while ensuring regulatory compliance?

  • Methodological Answer :
  • In Silico Screening : Use tools like ProTox-II to predict acute toxicity and prioritize compounds for testing .
  • In Vitro Assays : Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) in HepG2 cells .
  • Regulatory Alignment : Follow OECD guidelines for chemical safety and document results per ECHA requirements .

Notes on Contradictions and Limitations

  • Synthesis Efficiency : highlights imine-based routes, but yields may vary with substituent steric effects. Cross-coupling methods (e.g., Suzuki) often outperform nucleophilic substitution but require stringent anhydrous conditions .
  • Safety Data : While and agree on general handling precautions (gloves, ventilation), discrepancies exist in first-aid protocols for inhalation exposure. Prioritize region-specific guidelines (e.g., ECHA vs. EPA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.